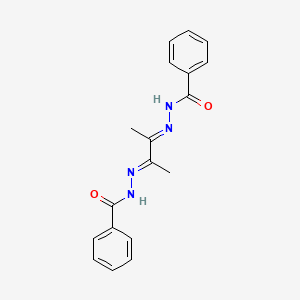![molecular formula C12H11N5O B1624297 Phenol, 4-[(1H-purin-6-ylamino)methyl]- CAS No. 80054-30-4](/img/structure/B1624297.png)
Phenol, 4-[(1H-purin-6-ylamino)methyl]-
Overview
Description
This compound belongs to the class of purines and has shown promising results in various fields, including cancer research, neurological disorders, and inflammation.
Preparation Methods
Phenol, 4-[(1H-purin-6-ylamino)methyl]- is synthesized from 6-chloro-purine through a sequence of reactions involving chlorination, displacement, and acetylation. The final product is purified using column chromatography. The synthetic route typically involves the following steps:
Chlorination: 6-chloro-purine is treated with a chlorinating agent to introduce the chlorine atom.
Displacement: The chlorine atom is displaced by an amino group through nucleophilic substitution.
Acetylation: The resulting compound is acetylated to protect the amino group.
Purification: The final product is purified using column chromatography to obtain a pure compound.
Chemical Reactions Analysis
Phenol, 4-[(1H-purin-6-ylamino)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the amide bond.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Hydrolysis conditions: Acidic (HCl) or basic (NaOH) solutions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phenol, 4-[(1H-purin-6-ylamino)methyl]- has diverse scientific research applications, including:
Cancer Research: This compound has shown potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.
Neurological Disorders: It has been studied for its neuroprotective effects and potential use in treating neurological disorders such as Alzheimer’s disease.
Inflammation: The compound exhibits anti-inflammatory properties, making it a candidate for research in inflammatory diseases.
Drug Discovery: Its unique structure allows for the development of novel therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of Phenol, 4-[(1H-purin-6-ylamino)methyl]- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Inhibiting Enzymes: The compound can inhibit enzymes involved in cell proliferation and survival, leading to the suppression of cancer cell growth.
Modulating Signaling Pathways: It can modulate signaling pathways related to inflammation and neuroprotection, thereby exerting its therapeutic effects.
Binding to Receptors: The compound may bind to specific receptors on the cell surface, triggering downstream effects that contribute to its biological activity.
Comparison with Similar Compounds
Phenol, 4-[(1H-purin-6-ylamino)methyl]- can be compared with other similar compounds, such as:
Para-Topolin:
Phenol, 4-[(9H-purin-6-ylamino)methyl]-: This compound is structurally similar but differs in the position of the amino group on the purine ring.
The uniqueness of Phenol, 4-[(1H-purin-6-ylamino)methyl]- lies in its specific structure, which allows for targeted interactions with molecular pathways involved in cancer, neurological disorders, and inflammation.
Properties
IUPAC Name |
4-[(7H-purin-6-ylamino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c18-9-3-1-8(2-4-9)5-13-11-10-12(15-6-14-10)17-7-16-11/h1-4,6-7,18H,5H2,(H2,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKJIEMODDQCRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC=NC3=C2NC=N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433416 | |
| Record name | Phenol, 4-[(1H-purin-6-ylamino)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80054-30-4 | |
| Record name | Phenol, 4-[(1H-purin-6-ylamino)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


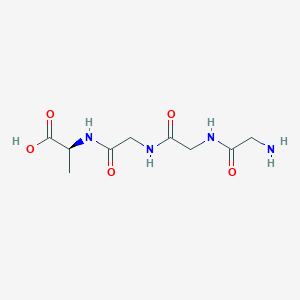



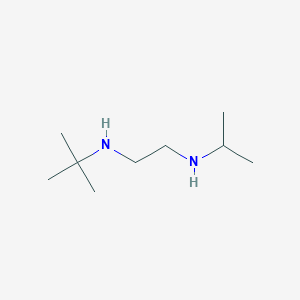
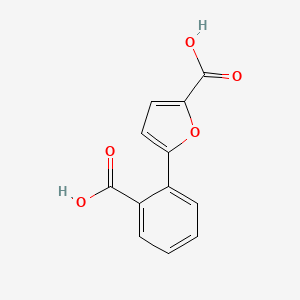

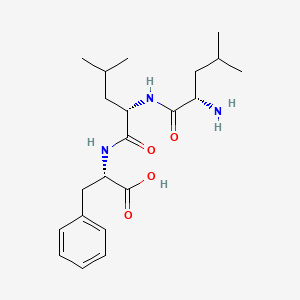
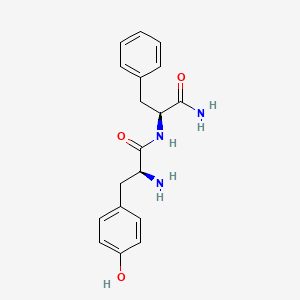


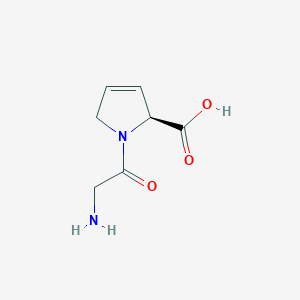
![(E)-1-(4-Methylphenyl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]ethanimine](/img/structure/B1624235.png)
